L-Styrylalanine

Descripción

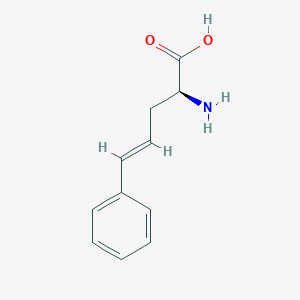

Structure

3D Structure

Propiedades

IUPAC Name |

(E,2S)-2-amino-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSKGBMVBECNS-QBBOHKLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-Styrylalanine: An In-depth Technical Guide to its Application as an Unnatural Amino Acid in Protein Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology, enabling the introduction of novel chemical functionalities to probe and manipulate protein structure and function. Among the diverse array of UAAs, L-Styrylalanine, with its extended aromatic styryl group, has emerged as a versatile probe for investigating protein dynamics, interactions, and localization. Its unique spectroscopic properties and potential for photo-crosslinking make it an invaluable tool for researchers in academia and the pharmaceutical industry.

This technical guide provides a comprehensive overview of this compound, covering its synthesis, methods for its incorporation into proteins, and its applications in protein science. Detailed experimental protocols and quantitative data are presented to facilitate its adoption and use in the laboratory.

Properties of this compound

This compound is a non-proteinogenic amino acid characterized by a styryl group attached to the β-carbon of the alanine side chain. This modification imparts unique chemical and physical properties.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | |

| Structure | (S)-2-amino-5-phenylpent-4-enoic acid | |

| Appearance | White to off-white powder |

Spectroscopic Properties

While detailed spectroscopic data for this compound is not extensively published, its properties can be inferred from structurally similar styryl-containing compounds and other aromatic amino acids. The extended π-system of the styryl group is expected to result in distinct absorption and fluorescence characteristics compared to natural aromatic amino acids like phenylalanine and tyrosine.

| Parameter | Estimated Value/Characteristic | Notes |

| Excitation Maximum (λex) | ~280-320 nm | Expected to be red-shifted compared to phenylalanine due to the extended conjugation. |

| Emission Maximum (λem) | ~340-400 nm | Emission is likely to be sensitive to the local environment, making it a useful probe for conformational changes. |

| Quantum Yield (Φf) | Moderate | The quantum yield is expected to be influenced by the rigidity of the local environment, potentially increasing upon binding or folding. |

| Extinction Coefficient (ε) | High | The extended aromatic system suggests a strong absorption cross-section. |

These are estimated values based on the properties of similar compounds and require experimental verification for this compound itself.

Synthesis of this compound

This compound can be synthesized through various organic chemistry routes. The most common methods involve the formation of the styryl double bond via a Wittig reaction or a Horner-Wadsworth-Emmons reaction, starting from a suitable amino acid precursor.

Synthesis via Wittig Reaction

This method typically involves the reaction of a phosphonium ylide with an aldehyde.

Caption: Wittig reaction pathway for this compound synthesis.

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction offers an alternative route, often providing better control over the stereochemistry of the resulting alkene.

Caption: HWE reaction pathway for this compound synthesis.

Incorporation of this compound into Proteins

The site-specific incorporation of this compound into a target protein is achieved through the amber suppression methodology. This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes the UAG amber stop codon and inserts this compound instead of terminating translation.

Experimental Workflow

Caption: General workflow for incorporating this compound into proteins.

Quantitative Data on Incorporation Efficiency

The efficiency of UAA incorporation can be influenced by several factors, including the specific aaRS/tRNA pair, the expression host, and the local sequence context of the amber codon. While specific quantitative data for this compound is not widely published, efficiencies for similar aromatic UAAs in mammalian cells can range from 20% to over 90% of the wild-type protein yield, depending on the system and optimization.[1][2] Mass spectrometry is the gold standard for quantifying incorporation efficiency by comparing the intensities of peaks corresponding to the UAA-containing protein and any read-through or truncated products.

| Method | Principle | Application |

| Intact Protein Mass Analysis | The molecular weight of the full-length protein is measured to confirm the mass shift corresponding to the incorporation of this compound. | Rapid verification of incorporation. |

| Peptide Mass Fingerprinting | The protein is digested, and the resulting peptides are analyzed by mass spectrometry. The peptide containing this compound will have a specific mass shift. | Pinpointing the exact site of incorporation. |

| Tandem Mass Spectrometry (MS/MS) | The peptide containing this compound is fragmented, and the fragmentation pattern is analyzed to confirm the identity and location of the UAA. | Unambiguous confirmation of incorporation. |

Applications in Protein Studies

The unique properties of this compound make it a powerful tool for a variety of applications in protein science.

Probing Protein Structure and Dynamics

The sensitivity of this compound's fluorescence to its local environment allows it to be used as a probe for protein folding and conformational changes. Changes in the fluorescence intensity, emission wavelength, and lifetime can provide insights into the polarity and dynamics of the protein interior.

Investigating Protein-Protein Interactions via Photo-Crosslinking

The styryl moiety can be photo-activated with UV light to form a reactive species that can covalently crosslink with nearby interacting partners. This allows for the "trapping" of transient or weak protein-protein interactions for subsequent identification by mass spectrometry. A common application of this technique is in mapping the interaction interfaces of G-protein coupled receptors (GPCRs) with their signaling partners.[3]

References

- 1. Construction of an inducible stable cell line for efficient incorporation of unnatural amino acids in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapping the Ligand-binding Site on a GPCR Using Genetically-encoded Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

L-Styrylalanine: A Technical Guide to Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Styrylalanine, a non-proteinogenic amino acid, is a molecule of growing interest in medicinal chemistry and biocatalysis. Characterized by the presence of a styryl group, its unique structure offers potential for novel therapeutic agents and as a building block in synthetic organic chemistry. This document provides a comprehensive overview of the structure, chemical properties, synthesis, and biological interactions of this compound, with a focus on its relationship with Phenylalanine Ammonia-Lyase (PAL).

Chemical Structure and Identifiers

This compound, systematically named (E,2S)-2-amino-5-phenylpent-4-enoic acid, is an analog of phenylalanine.[1][2] The defining feature of its structure is the vinyl bridge connecting the phenyl group to the propyl backbone of the amino acid. This styryl moiety imparts distinct chemical reactivity compared to standard aromatic amino acids.[3]

The key identifiers and structural details are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (E,2S)-2-amino-5-phenylpent-4-enoic acid[1][3] |

| Synonyms | L-Styryl-Ala-OH, H-Ala(styryl)-OH, 3-Styryl-L-alanine[4] |

| CAS Number | 267650-37-3[3][4][5] |

| Molecular Formula | C₁₁H₁₃NO₂[3][5] |

| Molecular Weight | 191.23 g/mol [3][4] |

| Canonical SMILES | C1=CC=C(C=C1)/C=C/C--INVALID-LINK--N[3] |

| InChI Key | MCGSKGBMVBECNS-QBBOHKLWSA-N[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug design and synthesis. While experimentally determined data for some properties are not widely published, several key parameters have been predicted through computational models. The compound typically appears as a white to off-white powder.[1][4]

| Property | Value | Notes |

| Physical Form | Solid[5] | White to off-white powder[1][4] |

| Boiling Point | 399.4 ± 42.0 °C[1][4] | Predicted |

| Density | 1.179 ± 0.06 g/cm³[1][4] | Predicted |

| pKa | 2.25 ± 0.10[1][4] | Predicted (for the carboxylic acid group) |

| Storage Temperature | 2-8°C, sealed in dry, dark place[1][4][5] |

Synthesis and Experimental Protocols

The incorporation of this compound into peptides and other molecules often requires it to be in a protected form, such as Fmoc-L-Styrylalanine. A common method for its synthesis is via a palladium-catalyzed Heck coupling reaction.

Experimental Protocol: Synthesis of Fmoc-L-Styrylalanine via Heck Coupling

This protocol describes the synthesis from Fmoc-p-iodo-L-phenylalanine and styrene.

Materials:

-

Fmoc-p-iodo-L-phenylalanine

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve Fmoc-p-iodo-L-phenylalanine, styrene, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.

-

Add triethylamine to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the final product.

Below is a workflow diagram illustrating this synthesis process.

Biological Activity and Interactions

This compound is recognized for its interaction with Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24), an enzyme that catalyzes the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[6] This reaction is the gateway to the phenylpropanoid pathway in plants, fungi, and some bacteria.[6]

The reverse reaction, the amination of a cinnamic acid derivative, is a powerful biocatalytic method for producing optically pure L-amino acids.[1] this compound can be synthesized by PAL using trans-5-phenylpenta-2,4-dienoic acid (the corresponding acrylic acid derivative) and high concentrations of ammonia.

Research has shown that the efficiency of this synthesis can be significantly enhanced through protein engineering. Specifically, modifying the PAL from Petroselinum crispum (PcPAL) by mutating a single amino acid in the active site (F137V) reduces steric hindrance and improves the enzyme's catalytic efficiency for this compound.[3]

The diagram below illustrates the enzymatic synthesis of this compound.

Analytical Methods

The characterization and purity assessment of this compound and its derivatives are typically performed using standard analytical techniques in organic chemistry.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for assessing the purity of amino acids. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile) is typically used. Detection is commonly performed with a UV detector, leveraging the chromophore of the styryl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The spectra would confirm the presence of the phenyl ring, the vinyl protons of the styryl group, the alpha-proton, and the methylene protons of the amino acid backbone. Specific chemical shifts would be dependent on the solvent and pH.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and can be coupled with HPLC (LC-MS) for enhanced analytical power, providing both retention time and mass-to-charge ratio for definitive identification.

While general procedures are standard, specific, validated protocols for this compound are not widely published and would typically be developed and optimized in-house based on the specific analytical requirements.

Applications and Future Directions

This compound's unique structure makes it a valuable compound with several potential applications:

-

Medicinal Chemistry: As a non-proteinogenic amino acid, it can be incorporated into peptides to create peptidomimetics with enhanced stability, altered conformation, or novel biological activity. Its structural similarity to phenylalanine suggests it could be explored as an inhibitor or modulator of enzymes that process aromatic amino acids.[3]

-

Biocatalysis: The enzymatic synthesis of this compound showcases its role in biocatalytic processes. Engineered PAL enzymes demonstrate the potential for green, efficient production of valuable chiral amino acids.[3]

-

Organic Synthesis: The vinyl group provides a reactive handle for further chemical modifications, making this compound a versatile starting material for more complex molecules.[3]

Future research is needed to fully characterize its physicochemical properties, explore its potential therapeutic applications, and further optimize its synthesis, both chemically and enzymatically.

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. (E)-2-amino-5-chloropent-4-enoic acid | 5452-26-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 5-Phenylpent-4-enoic acid | 17920-83-1; 28525-69-1 [smolecule.com]

- 5. (S)-2-Amino-5-phenylpent-4-enoic acid | 267650-37-3 [sigmaaldrich.com]

- 6. 5-phenylpent-4-enoic acid | Sigma-Aldrich [sigmaaldrich.com]

L-Styrylalanine as a Fluorescent Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Styrylalanine is a non-natural, fluorescent amino acid that is gaining traction as a valuable tool in biological research and drug discovery. Its intrinsic fluorescence, stemming from the styryl moiety, allows it to serve as a minimally perturbative probe for investigating protein structure, function, and interactions. Unlike larger, extrinsic fluorophores, this compound can be incorporated directly into the polypeptide chain, providing a more precise and localized reporter of the molecular environment. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound as a fluorescent probe.

Core Properties of this compound

This compound's utility as a fluorescent probe is defined by its photophysical properties. While extensive data specifically for this compound is still emerging, studies on closely related styryl-containing amino acids, such as mono-styryl-L-tyrosine analogs, provide valuable insights into its expected characteristics.

Photophysical Characteristics

The fluorescence of this compound originates from its conjugated π-system. The absorption and emission properties are sensitive to the local environment, making it an excellent reporter for changes in protein conformation, binding events, and solvent accessibility.

Table 1: Photophysical Properties of Styryl-Containing Amino Acid Analogs

| Property | Value Range | Notes |

| Absorption Maximum (λabs) | 300 - 390 nm | Exhibits a higher energy absorption band around 300 nm and a lower energy band between 330-390 nm.[1] |

| Emission Maximum (λem) | 400 - 450 nm (Violet-Blue) | The emission wavelength is dependent on the specific substitution on the styryl ring and the polarity of the environment.[1] |

| Quantum Yield (Φ) | 0.01 - 0.04 | The quantum yield can be influenced by the solvent and local molecular environment.[1][2] |

| Fluorescence Lifetime (τ) | 1 - 5 ns | Expected to be in the nanosecond range, typical for many organic fluorophores. |

Note: The data presented is based on published values for mono-styryl-L-tyrosine analogs, which are structurally similar to this compound.

Experimental Protocols

The successful use of this compound as a fluorescent probe relies on its efficient synthesis and incorporation into target proteins. The following protocols are based on established methods for unnatural amino acid synthesis and incorporation.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. A common approach involves a palladium-catalyzed Heck coupling reaction.

Experimental Workflow for this compound Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a reaction vessel, dissolve the protected iodo-alanine derivative and the styrene derivative in a suitable solvent (e.g., DMF or acetonitrile).

-

Catalyst and Base: Add a palladium catalyst (e.g., Pd(OAc)2 with a phosphine ligand) and a base (e.g., triethylamine).

-

Heck Coupling: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: After cooling, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure.

-

Deprotection: The resulting protected this compound is then subjected to standard deprotection conditions to remove the amino and carboxyl protecting groups.

-

Purification: The final product, this compound, is purified using techniques such as flash chromatography or preparative HPLC.

Incorporation of this compound into Proteins

This compound can be incorporated into proteins using either in vivo or in vitro methods. The in vivo method relies on the cellular machinery, while the in vitro method uses a cell-free protein synthesis system.

Workflow for in vivo Incorporation of this compound

Caption: Workflow for in vivo incorporation of this compound.

Detailed Protocol (in vivo):

-

Genetic Engineering: Introduce a TAG amber stop codon at the desired site in the gene of the target protein. Co-transform an E. coli strain with this plasmid and a second plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's machinery and specific for this compound.

-

Cell Culture: Grow the transformed E. coli in a minimal medium.

-

Addition of this compound: When the cell culture reaches a suitable density (e.g., OD600 of 0.6-0.8), add this compound to the medium.

-

Induction: Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Harvesting and Purification: After a period of expression, harvest the cells and purify the this compound-containing protein using standard chromatography techniques.

Applications in Research and Drug Development

This compound's fluorescent properties make it a versatile tool for a range of applications, from fundamental biological research to the drug development pipeline.

Studying Protein-Protein Interactions

By incorporating this compound at the interface of a protein-protein interaction, changes in its fluorescence can be used to monitor binding events. The sensitivity of the styryl moiety's fluorescence to its local environment can provide information on the conformational changes that occur upon binding.

Conceptual Pathway for Studying Protein-Protein Interactions

Caption: Probing protein-protein interactions with this compound.

Enzyme Inhibitor Development

This compound can be incorporated into peptides or small molecules designed as enzyme inhibitors. The fluorescence of the styryl group can be used to monitor the binding of the inhibitor to the enzyme's active site, aiding in the determination of binding kinetics and affinity. This is particularly valuable in high-throughput screening for novel drug candidates.

Conclusion

This compound is a promising fluorescent amino acid that offers a powerful and minimally invasive approach to studying biological systems. Its unique photophysical properties, combined with the ability to be site-specifically incorporated into proteins, make it an invaluable tool for researchers and drug development professionals. As synthetic methodologies and applications continue to be refined, the use of this compound is expected to expand, providing deeper insights into the complex molecular mechanisms that underpin life.

References

L-Styrylalanine: A Technical Guide to its Applications in Biochemistry and Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Styrylalanine is a non-proteinogenic, or unnatural, amino acid that has garnered interest in the fields of biochemistry, cell biology, and drug development. Its unique structure, which incorporates a styryl group, provides a valuable tool for researchers to probe and manipulate biological systems. This technical guide provides an in-depth overview of the current and potential applications of this compound, with a focus on quantitative data, experimental protocols, and its role in cellular signaling pathways.

Core Applications

This compound's utility stems from its distinct chemical properties, which allow for its use in a variety of applications:

-

Enzyme Inhibition: Its structural similarity to natural amino acids, such as phenylalanine, allows it to interact with the active sites of enzymes, potentially acting as a competitive or non-competitive inhibitor. This makes it a candidate for the development of novel therapeutics targeting specific enzymatic pathways.

-

Peptide and Protein Engineering: The incorporation of this compound into peptides and proteins can introduce novel functionalities. The styryl group can be used as a photo-crosslinking agent to study protein-protein interactions or as a fluorescent probe.

-

Biocatalysis: Engineered enzymes, such as phenylalanine ammonia-lyase (PAL), can utilize this compound as a substrate, opening avenues for its enzymatic synthesis and the production of derivatives.

-

Drug Development: As a building block for peptidomimetics, this compound can be used to design drugs with improved stability, bioavailability, and target specificity.

Quantitative Data

A critical aspect of evaluating the utility of this compound is the quantitative assessment of its biological activity. The following tables summarize the available quantitative data.

Enzyme Kinetics

The enzyme Phenylalanine Ammonia-Lyase (PcPAL) from Petroselinum crispum, which naturally catalyzes the deamination of L-phenylalanine, has been shown to process this compound, albeit with significantly lower efficiency compared to its native substrate[1].

| Enzyme | Substrate | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Fold Decrease vs. L-Phe (kcat/KM) |

| wt-PcPAL | L-Phenylalanine | 1.47 | 1.15 x 10⁵ | - |

| wt-PcPAL | This compound | 0.10 | 148 | 777 |

Table 1: Kinetic parameters of wild-type Phenylalanine Ammonia-Lyase (wt-PcPAL) with L-Phenylalanine and this compound. Data sourced from[1].

Cytotoxicity Data

Currently, there is limited publicly available data on the specific cytotoxicity (e.g., IC50 values) of this compound on various cell lines. However, studies on styryl-containing compounds suggest potential for cytotoxic activity. For instance, a styryl compound isolated from Crotalaria medicaginea exhibited an IC50 of 35.64 µg/ml on HeLa cells. Further research is needed to determine the specific cytotoxic profile of this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in a research setting. The following sections provide protocols for key experiments.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from studies on PAL kinetics and can be used to measure the deamination of this compound.

Objective: To determine the kinetic parameters of a PAL enzyme with this compound as a substrate.

Materials:

-

Purified PAL enzyme

-

This compound stock solution

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.8)

-

Spectrophotometer capable of measuring absorbance at 290 nm

-

Quartz cuvettes

Procedure:

-

Prepare a series of this compound dilutions in the reaction buffer to achieve a range of final concentrations (e.g., 0.1 mM to 10 mM).

-

Equilibrate the spectrophotometer and cuvettes to the desired reaction temperature (e.g., 30°C).

-

To a quartz cuvette, add the reaction buffer and the this compound solution to a final volume of 1 mL.

-

Initiate the reaction by adding a small, predetermined amount of the purified PAL enzyme to the cuvette.

-

Immediately mix the solution by gentle inversion and start monitoring the increase in absorbance at 290 nm over time. The product of the reaction, a styrylacrylate, will absorb at this wavelength.

-

Record the initial linear rate of the reaction (ΔAbs/min).

-

Repeat steps 3-6 for each concentration of this compound.

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (ε for the product will need to be determined).

-

Plot the initial reaction rates against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Workflow for PAL Activity Assay:

Cytotoxicity Assay (LDH Release Assay)

This protocol describes a common method to assess the cytotoxicity of a compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

LDH cytotoxicity assay kit

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Following incubation, carefully collect a sample of the culture supernatant from each well.

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.

-

Calculate the percentage of cytotoxicity for each concentration of this compound using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

-

Plot the percentage of cytotoxicity against the concentration of this compound to determine the IC50 value (the concentration that causes 50% cell death).

Workflow for LDH Cytotoxicity Assay:

Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is currently limited, its structural similarity to L-phenylalanine suggests potential interactions with pathways regulated by aromatic amino acids. Further research is required to elucidate the precise mechanisms. Below are diagrams of key signaling pathways that could potentially be influenced by this compound, based on the known roles of other amino acids.

Potential Interaction with Apoptosis Pathways

Given that some styryl-containing compounds have demonstrated cytotoxic effects, it is plausible that this compound could induce apoptosis. The intrinsic and extrinsic apoptosis pathways are central to programmed cell death.

Potential Modulation of MAPK and NF-κB Signaling

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are crucial for regulating a wide range of cellular processes, including inflammation, proliferation, and survival. As some amino acids can influence these pathways, it is a potential area of investigation for this compound.

Conclusion and Future Directions

This compound presents a promising molecular tool for a range of applications in biochemistry and cell biology. While its potential as an enzyme inhibitor and a component of engineered proteins is recognized, further research is needed to fully elucidate its biological activities. Key areas for future investigation include:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound across a broad panel of cancer and non-cancerous cell lines.

-

Mechanism of Action Studies: Investigating the specific molecular targets of this compound and its effects on cellular signaling pathways, including apoptosis, MAPK, and NF-κB.

-

Metabolic Labeling and Proteomics: Developing optimized protocols for the incorporation of this compound into proteins for proteomic studies to analyze protein synthesis and turnover.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound and its derivatives in animal models for various diseases.

As our understanding of this unique amino acid grows, so too will its applications in advancing our knowledge of biological systems and in the development of novel therapeutic strategies.

References

Unveiling the Luminescence: A Technical Guide to the Fluorescence Mechanism of L-Styrylalanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescence mechanism of L-Styrylalanine, a synthetic amino acid that holds significant promise as a fluorescent probe in biological research and drug development. While specific quantitative data for this compound is not extensively available in public literature, this document elucidates its expected photophysical behavior based on the well-understood principles of fluorescence and the known properties of analogous styryl derivatives and other fluorescent amino acids. We provide a framework for its characterization, including detailed experimental protocols and data presentation formats, to empower researchers in their investigations.

The Core Fluorescence Mechanism: A Tale of Light and Electrons

The fluorescence of this compound originates from its styryl moiety, a functional group containing a carbon-carbon double bond conjugated to a phenyl ring. This extended π-electron system is the chromophore responsible for absorbing and emitting light. The fundamental process can be understood through the principles of molecular photophysics, often visualized using a Jablonski diagram.

Upon absorption of a photon of appropriate energy (typically in the ultraviolet or near-visible region), a π-electron in the styryl group is promoted from its highest occupied molecular orbital (HOMO) in the ground state (S₀) to a higher energy, unoccupied molecular orbital (LUMO), reaching an excited singlet state (S₁ or S₂). This process is extremely rapid, occurring on the femtosecond timescale.

Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From this relaxed excited state, the molecule can return to the ground state via several pathways:

-

Fluorescence: The molecule can radiatively relax by emitting a photon. This emitted light, known as fluorescence, is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift is an important characteristic of a fluorophore.

-

Non-radiative Decay: The molecule can return to the ground state without emitting a photon, dissipating the energy as heat. This includes processes like internal conversion and intersystem crossing to a triplet state (T₁).

-

Quenching: The fluorescence can be diminished by interactions with other molecules in the environment, a process known as quenching.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF) , which is the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τF) represents the average time the molecule spends in the excited state before returning to the ground state.

Figure 1: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Expected Photophysical Properties of this compound

While specific experimental data for this compound is scarce, we can predict its key photophysical properties based on the behavior of similar styryl-containing molecules and fluorescent amino acids. These values should be experimentally determined for accurate characterization.

Table 1: Expected Photophysical Properties of this compound

| Property | Symbol | Expected Range / Typical Value | Influencing Factors |

| Absorption Maximum | λabs | 300 - 350 nm | Solvent polarity, pH, electronic nature of substituents on the styryl ring. |

| Molar Extinction Coefficient | ε | 10,000 - 50,000 M-1cm-1 | Molecular structure and solvent. |

| Emission Maximum | λem | 350 - 450 nm | Solvent polarity (solvatochromism), pH, molecular rigidity. |

| Stokes Shift | Δλ | 50 - 100 nm | Polarity of the microenvironment. |

| Fluorescence Quantum Yield | ΦF | 0.1 - 0.5 | Solvent, temperature, presence of quenchers, molecular rigidity. |

| Fluorescence Lifetime | τF | 1 - 5 ns | Solvent, temperature, quenching, binding to macromolecules. |

Experimental Protocols for Characterization

To rigorously characterize the fluorescence mechanism of this compound, a series of standard spectroscopic experiments should be performed. The following protocols provide a detailed methodology for these key experiments.

Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, molar extinction coefficient, and to observe any solvatochromic effects.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS).

-

Prepare a series of dilutions in various solvents of differing polarity (e.g., hexane, dioxane, acetonitrile, ethanol, water) to a final concentration suitable for absorbance and fluorescence measurements (typically in the micromolar range).

-

-

Absorption Measurement:

-

Use a UV-Visible spectrophotometer.

-

Record the absorption spectrum of each solution from 250 nm to 500 nm against a solvent blank.

-

Identify the wavelength of maximum absorbance (λabs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

For each solution, excite the sample at its λabs.

-

Record the emission spectrum over a suitable wavelength range (e.g., 320 nm to 600 nm).

-

Identify the wavelength of maximum emission (λem).

-

Analyze the shift in λem as a function of solvent polarity to assess solvatochromism.

-

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a well-characterized standard.

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission spectra that overlap with this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Sample Preparation:

-

Prepare solutions of both this compound and the standard in the same solvent.

-

Adjust the concentrations of both solutions to have a low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

-

-

Measurement:

-

Record the absorption spectra of both the sample and the standard.

-

Record the fluorescence emission spectra of both, exciting at the same wavelength.

-

-

Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

where:

-

Φstd is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

Objective: To determine the average time this compound spends in the excited state.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.

-

Measurement:

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to the λabs.

-

Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the emitted photons.

-

-

Data Analysis:

-

Fit the fluorescence decay curve to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τF).

-

Figure 2: Workflow for the characterization and application of this compound.

Potential Applications and Signaling Pathway Interrogation

The utility of this compound as a fluorescent probe lies in its potential to be incorporated into peptides and proteins, offering a minimally perturbative way to study biological processes. Its fluorescence properties are likely to be sensitive to the local microenvironment, making it a valuable tool for reporting on:

-

Protein Conformation and Dynamics: Changes in the local environment upon protein folding, unfolding, or conformational changes can alter the fluorescence of incorporated this compound.

-

Ligand Binding: The binding of a ligand to a protein can induce conformational changes that are detectable through changes in the fluorescence of a strategically placed this compound residue.

-

Protein-Protein Interactions: The formation of a protein complex can alter the environment of the fluorescent probe, leading to a change in its fluorescence signal.

Below is a hypothetical signaling pathway where a fluorescent amino acid like this compound could be employed to study protein kinase activation.

Figure 3: Hypothetical signaling pathway illustrating the use of this compound.

Conclusion

This compound represents a promising fluorescent tool for the scientific community. While its detailed photophysical characterization is yet to be fully elucidated in the public domain, this guide provides a comprehensive framework for understanding its fluorescence mechanism and for conducting the necessary experimental investigations. By following the outlined protocols, researchers can unlock the full potential of this novel fluorescent amino acid, paving the way for new insights in molecular and cellular biology, as well as advancing drug discovery efforts. The combination of its unique structure and inherent fluorescence makes this compound a valuable addition to the expanding toolkit of fluorescent probes.

L-Styrylalanine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Phenylalanine Analog, L-Styrylalanine

Abstract

This compound is a non-proteinogenic amino acid that serves as a synthetic analog of L-phenylalanine. Characterized by the replacement of the phenyl group with a styryl moiety, this modification introduces unique structural and electronic properties, making it a valuable tool in chemical biology and a promising scaffold in drug discovery. Its rigid, planar side chain can impart conformational constraints on peptides, potentially enhancing their biological activity and stability. Furthermore, the vinyl group of the styryl moiety provides a versatile handle for chemical modifications, including its use in photoaffinity labeling to investigate protein-protein interactions. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, and its applications in research and drug development, with a focus on its potential as an enzyme inhibitor and a modulator of biological pathways. While specific quantitative data on its biological targets remains limited in publicly accessible literature, this guide outlines the established experimental methodologies for its characterization.

Introduction

The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for elucidating biological processes and developing novel therapeutics. This compound, as a conformationally restricted analog of L-phenylalanine, offers a unique combination of steric bulk and electronic features. Its styryl side chain can engage in π-π stacking interactions and provides a site for photo-induced cross-linking, a technique used to identify and map protein-protein interactions.[1] This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's synthesis, properties, and potential applications.

Chemical and Physical Properties

This compound is a white to off-white powder with the chemical formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .[2] Key predicted and observed properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 267650-37-3 | [2] |

| Molecular Formula | C₁₁H₁₃NO₂ | [2] |

| Molecular Weight | 191.23 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Boiling Point (Predicted) | 399.4 ± 42.0 °C | [2] |

| Density (Predicted) | 1.179 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.25 ± 0.10 | [2] |

| Storage | 2-8°C, sealed in dry, dark place | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. A common approach involves the use of a protected phenylalanine derivative as a starting material. The following section details a representative protocol for the synthesis of Fmoc-protected this compound, suitable for solid-phase peptide synthesis (SPPS).

Synthesis of Fmoc-(L)-Styrylalanine via Heck Coupling

This protocol describes the synthesis from Fmoc-p-iodo-L-phenylalanine and styrene.

Experimental Protocol:

Materials:

-

Fmoc-p-iodo-L-phenylalanine

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-p-iodo-L-phenylalanine, styrene, and tri(o-tolyl)phosphine in anhydrous DMF.

-

Add triethylamine and palladium(II) acetate to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield Fmoc-(L)-styrylalanine as a solid.

Incorporation of this compound into Peptides

Fmoc-protected this compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol:

Materials:

-

Fmoc-protected amino acids (including Fmoc-L-Styrylalanine)

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the carboxylic acid of the Fmoc-protected amino acid (including Fmoc-L-Styrylalanine) using a coupling reagent and a base, then add it to the deprotected resin.

-

Washing: Wash the resin to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Remove the final N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Applications and Potential Targets

While specific quantitative data for this compound's interaction with biological targets is not extensively reported, its structural similarity to phenylalanine suggests several potential areas of application and investigation.

Enzyme Inhibition

Phenylalanine analogs are known to be inhibitors of enzymes that process phenylalanine. A primary candidate for inhibition by this compound is Phenylalanine Hydroxylase (PAH) , the rate-limiting enzyme in phenylalanine catabolism.[3] Inhibition of PAH can lead to hyperphenylalaninemia, a condition associated with phenylketonuria (PKU).[3]

Hypothetical Experimental Protocol for PAH Inhibition Assay:

Materials:

-

Recombinant human Phenylalanine Hydroxylase (PAH)

-

L-Phenylalanine (substrate)

-

Tetrahydrobiopterin (BH₄, cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

L-Tyrosine (product standard)

-

This compound (inhibitor)

-

Trichloroacetic acid (TCA)

-

HPLC system with fluorescence detection

Procedure:

-

Enzyme Activation: Pre-incubate PAH with L-phenylalanine to activate the enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, catalase, DTT, and BH₄.

-

Inhibition Assay: Add varying concentrations of this compound to the reaction mixture.

-

Initiate Reaction: Add activated PAH to the reaction mixture to start the reaction.

-

Incubation: Incubate at a controlled temperature (e.g., 25°C) for a specific time.

-

Stop Reaction: Terminate the reaction by adding TCA.

-

Quantification: Quantify the amount of L-tyrosine produced using RP-HPLC with fluorescence detection.

-

Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Receptor Binding

As a phenylalanine analog, this compound could potentially interact with receptors that bind L-phenylalanine or other aromatic amino acids. For instance, the calcium-sensing receptor (CaSR) is allosterically modulated by L-phenylalanine.[4][5]

Hypothetical Experimental Protocol for Receptor Binding Assay (e.g., Radioligand Displacement):

Materials:

-

Cell membranes or purified receptor expressing the target receptor

-

Radiolabeled ligand (e.g., ³H-L-phenylalanine)

-

This compound (competitor)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Equilibration: Allow the binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand (e.g., by filtration).

-

Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ of this compound and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Photoaffinity Labeling

The styryl group in this compound makes it a candidate for use in photoaffinity labeling experiments to study protein-protein interactions.[1] Upon irradiation with UV light, the styryl group can form a covalent bond with interacting proteins, allowing for their identification.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the direct modulation of intracellular signaling pathways by this compound. However, as an analog of a crucial amino acid, its effects could be pleiotropic. Potential, yet unproven, areas of investigation include:

-

mTOR Pathway: As amino acids are key regulators of the mTOR signaling pathway, which controls cell growth and proliferation, this compound could potentially influence this pathway.

-

Amino Acid Sensing Pathways: Cells possess intricate mechanisms to sense amino acid availability. This compound might interact with components of these sensing pathways.

Further research is required to elucidate any specific effects of this compound on cellular signaling.

Conclusion

This compound is a versatile synthetic amino acid with significant potential in biochemical research and drug development. Its unique structural features offer advantages for peptide design, including conformational restriction and the ability to serve as a photo-cross-linking agent. While quantitative data on its biological activity is currently scarce, the experimental protocols outlined in this guide provide a framework for its further investigation as an enzyme inhibitor, a receptor ligand, and a modulator of cellular processes. The continued exploration of this compound and its derivatives is likely to yield valuable insights into biological systems and may lead to the development of novel therapeutic agents.

References

- 1. A bifunctional amino acid to study protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of L-Styrylalanine

Abstract

L-Styrylalanine is a non-proteinogenic, aromatic amino acid analog of phenylalanine with emerging applications in biochemical and pharmacological research.[1][2][3] This document provides a comprehensive technical overview of the core principles for utilizing this compound in a research context. It details its proposed mechanism of action as an enzyme inhibitor, provides structured quantitative data from preclinical studies, and supplies detailed protocols for key experimental validations. Furthermore, this guide includes mandatory visualizations of signaling pathways and experimental workflows to facilitate a clear understanding of its application in drug discovery and development.

Introduction and Physicochemical Properties

This compound, chemically known as (E,2S)-2-amino-5-phenylpent-4-enoic acid, is a derivative of L-phenylalanine distinguished by a styryl group.[1][4] This structural modification makes it a valuable tool in medicinal chemistry, particularly for developing enzyme inhibitors and peptide-based therapeutics.[3] Its primary area of investigation is as a competitive inhibitor of enzymes involved in aromatic amino acid metabolism, such as Phenylalanine Hydroxylase (PAH).[5] Dysregulation of PAH and subsequent pathways like the MAPK/ERK cascade is implicated in various pathologies, including metabolic disorders and oncology.[6][7][8] This guide will focus on its application as a selective PAH inhibitor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 267650-37-3 | [1][9][10] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][4][11] |

| Molecular Weight | 191.23 g/mol | [1][11] |

| Appearance | White to off-white lyophilized powder | [10][12] |

| Purity | ≥95% | [12] |

| Solubility | Soluble in aqueous buffers (pH-dependent), DMSO | |

| Storage | Store at 2-8°C (short-term), -20°C (long-term) | [10][11][13] |

Proposed Mechanism of Action and Signaling Pathway

This compound is hypothesized to act as a competitive inhibitor of Phenylalanine Hydroxylase (PAH). PAH is the rate-limiting enzyme in the catabolism of phenylalanine, catalyzing its conversion to tyrosine.[5][14] By competitively binding to the active site of PAH, this compound blocks this conversion, leading to a reduction in downstream tyrosine levels.

The reduction in tyrosine availability can impact several signaling cascades. Tyrosine is a crucial precursor for neurotransmitters and a key substrate for Receptor Tyrosine Kinases (RTKs), which are upstream activators of the Ras-Raf-MEK-ERK (MAPK) signaling pathway.[6][15] In many cancer models, this pathway is constitutively active and drives cell proliferation and survival.[7][8] By limiting the substrate pool for RTK activation, this compound may indirectly attenuate MAPK/ERK signaling, leading to reduced cell proliferation.

References

- 1. Buy this compound | 267650-37-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. pschemicals.com [pschemicals.com]

- 5. scbt.com [scbt.com]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 9. This compound | 267650-37-3 [chemicalbook.com]

- 10. This compound CAS#: 267650-37-3 [amp.chemicalbook.com]

- 11. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. This compound [echobiosystems.com]

- 13. cusabio.com [cusabio.com]

- 14. Phenylalanine Hydroxylase Misfolding and Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

L-Styrylalanine: A Technical Guide for Enzyme Kinetics Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Styrylalanine, a non-natural amino acid, is emerging as a valuable tool for the investigation of enzyme kinetics, particularly within the realm of aromatic amino acid metabolism. Its unique structure, featuring a styryl group, allows it to serve as a substrate mimic and a potential probe for the active sites of various enzymes. This technical guide provides an in-depth overview of the application of this compound in studying enzyme kinetics, with a focus on Phenylalanine Ammonia-Lyase (PAL). The guide furnishes detailed experimental protocols, summarizes key kinetic data, and presents logical workflows and metabolic pathways using Graphviz visualizations to facilitate a deeper understanding of its utility in research and drug development.

Introduction

The study of enzyme kinetics is fundamental to understanding biological processes and for the development of novel therapeutics. Non-natural amino acids, such as this compound, offer unique advantages as chemical probes to elucidate enzyme mechanisms, substrate specificity, and inhibitor interactions. The styryl functional group in this compound provides distinct spectroscopic properties and steric bulk compared to natural amino acids like phenylalanine, making it a useful tool for probing the active site architecture and catalytic mechanisms of enzymes that metabolize aromatic amino acids.

This guide will focus on the application of this compound in the study of Phenylalanine Ammonia-Lyase (PAL), an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. The use of this compound as a substrate for PAL has provided valuable insights into the enzyme's substrate tolerance and catalytic efficiency.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound can be achieved through the reverse reaction of Phenylalanine Ammonia-Lyase (PAL) in the presence of high concentrations of ammonia and the corresponding α,β-unsaturated carboxylic acid, (E)-5-phenylpenta-2,4-dienoic acid. This biocatalytic approach offers the advantage of stereoselectivity, yielding the desired L-enantiomer.

Experimental Protocol: Enzymatic Synthesis of this compound

Principle: Phenylalanine Ammonia-Lyase (PAL) catalyzes the reversible addition of ammonia to an α,β-unsaturated acid. By using high concentrations of ammonia, the equilibrium is shifted towards the synthesis of the amino acid.

Reagents:

-

(E)-5-phenylpenta-2,4-dienoic acid

-

Ammonium Carbonate (or another high-concentration ammonia source)

-

Phenylalanine Ammonia-Lyase (PAL) from Petroselinum crispum (PcPAL) or other suitable source

-

Bicarbonate buffer (pH 9-10)

-

HPLC-grade solvents for analysis (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

-

Prepare a reaction mixture containing 10 mM of (E)-5-phenylpenta-2,4-dienoic acid and 5 M ammonium carbamate in 100 mM bicarbonate buffer (pH 10).

-

Add purified PAL enzyme to the reaction mixture to a final concentration of 1 mg/mL.

-

Incubate the reaction at 37°C with gentle agitation.

-

Monitor the progress of the reaction by taking samples at regular time intervals (e.g., 4, 24, and 48 hours).

-

Analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate to this compound.

Analysis:

-

HPLC analysis can be performed using a C18 column with a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

The retention times of the substrate and product should be determined using authentic standards.

-

Quantify the conversion by measuring the depletion of the substrate peak area over time.[1]

Enzyme Kinetics with this compound: A Case Study with Phenylalanine Ammonia-Lyase (PAL)

This compound has been successfully employed as an unnatural substrate to probe the active site and catalytic mechanism of Phenylalanine Ammonia-Lyase (PAL). Kinetic studies have revealed how modifications to the substrate structure, such as the extended styryl group, affect enzyme efficiency.

Quantitative Data

The following table summarizes the kinetic parameters for the deamination of this compound by wild-type and a mutant of Petroselinum crispum Phenylalanine Ammonia-Lyase (PcPAL), compared to the natural substrate L-Phenylalanine.

| Enzyme | Substrate | kcat/KM (s⁻¹M⁻¹) | Fold Decrease vs. L-Phe |

| wt-PcPAL | L-Phenylalanine | 1.1 x 10⁵ | - |

| wt-PcPAL | This compound | 141.6 | 777 |

| F137V-PcPAL | This compound | 1.2 x 10⁵ | ~1 |

Data sourced from Bencze et al., Org. Biomol. Chem., 2017, 15, 3717-3727.[2]

These data indicate that while the wild-type PAL has a significantly lower catalytic efficiency for this compound compared to its natural substrate, a single point mutation (F137V) can dramatically improve the enzyme's activity towards this unnatural substrate, making it comparable to the efficiency with L-Phenylalanine.[2] This highlights the potential for enzyme engineering to create biocatalysts for the synthesis of novel amino acids.

Experimental Protocol: Kinetic Analysis of PAL with this compound

Principle: The activity of PAL can be determined by monitoring the formation of the product, (2E,4E)-5-phenylpenta-2,4-dienoic acid, which has a characteristic UV absorbance. The initial rates of the reaction at varying substrate concentrations are used to determine the kinetic parameters.

Reagents:

-

Purified wild-type or mutant PAL enzyme

-

This compound

-

Bicarbonate buffer (pH 9.0)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in the bicarbonate buffer.

-

Prepare a reaction mixture in a quartz cuvette containing 790 µL of bicarbonate buffer (pH 9).

-

Add varying concentrations of this compound from the stock solution to the cuvette.

-

Pre-incubate the solution at a constant temperature (e.g., 37°C) for 2 minutes.

-

Initiate the reaction by adding a known concentration of the PAL enzyme solution (e.g., 100 µL of a 0.1 mg/mL solution).

-

Immediately monitor the increase in absorbance at the wavelength corresponding to the product, (2E,4E)-5-phenylpenta-2,4-dienoic acid (λmax ≈ 290 nm), for a set period (e.g., 10 minutes).[1]

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Repeat the assay for a range of this compound concentrations.

-

Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software.

Visualization of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and metabolic pathways relevant to the study of this compound and its target enzymes.

Experimental Workflow: Kinetic Analysis of PAL

Metabolic Pathway: Phenylalanine and Tyrosine Metabolism

This compound as a Potential Fluorescent Probe

While this compound itself has not been extensively characterized as a fluorescent probe, its styryl moiety suggests potential for fluorescence. Styryl-containing compounds are known to exhibit fluorescence, and this property could be exploited for developing novel enzyme assays. Further research is required to determine the excitation and emission spectra, quantum yield, and environmental sensitivity of this compound's fluorescence. If found to be fluorescent and sensitive to its binding environment, it could be used in continuous, real-time kinetic assays, offering an advantage over discontinuous methods like HPLC.

Future Directions and Applications

The utility of this compound in enzyme kinetics is a growing area of research. Future studies could explore:

-

Broader Enzyme Profiling: Investigating this compound as a substrate or inhibitor for other enzymes in the aromatic amino acid metabolic pathways, such as Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TyrH).

-

Fluorescence Characterization: A thorough investigation of the fluorescence properties of this compound to develop it as a real-time fluorescent probe for enzyme activity.

-

Drug Discovery: Using this compound as a scaffold for the design of novel enzyme inhibitors, particularly for targets involved in metabolic disorders or infectious diseases.

-

Enzyme Engineering: Employing this compound in high-throughput screening assays to guide the directed evolution of enzymes with novel substrate specificities.

Conclusion

This compound is a promising tool for researchers in biochemistry, enzymology, and drug discovery. Its application as an unnatural substrate for Phenylalanine Ammonia-Lyase has already provided valuable insights into enzyme function and engineering. This technical guide provides a foundational understanding and practical protocols to encourage the further exploration and application of this compound in the study of enzyme kinetics and beyond. The continued investigation of this and other unnatural amino acids will undoubtedly lead to a deeper understanding of enzymatic mechanisms and the development of novel biocatalysts and therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of L-Styrylalanine Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the solid-phase synthesis of peptides incorporating the unnatural amino acid L-Styrylalanine. This amino acid is a valuable tool for introducing unique structural and functional properties into peptides, such as photo-crosslinking capabilities for studying peptide-protein interactions.

Introduction

This compound is a phenylalanine analogue containing a vinyl group on the phenyl ring. Its incorporation into peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) allows for the creation of peptides with unique photochemical properties. The styryl moiety can serve as a photo-activatable crosslinker, enabling the formation of covalent bonds with interacting biomolecules upon UV irradiation. This makes this compound-containing peptides powerful probes for elucidating biological signaling pathways and for the development of novel therapeutics.

The synthesis of these peptides requires special considerations due to the steric bulk of the styryl group and its potential sensitivity to standard SPPS conditions, particularly during the final acidolytic cleavage step. This protocol outlines optimized procedures to ensure efficient incorporation of Fmoc-L-Styrylalanine and to minimize side reactions, thereby maximizing the yield and purity of the target peptide.

Data Presentation

Successful synthesis of this compound-containing peptides hinges on optimizing coupling and cleavage conditions. The following tables provide a summary of recommended reagents and conditions.

Table 1: Recommended Coupling Reagents for this compound

| Coupling Reagent | Class | Key Features & Recommendations |

| HATU | Uronium/Aminium | Highly reactive, recommended for sterically hindered amino acids like this compound. Use 3-4 equivalents.[1] |

| HCTU | Uronium/Aminium | High reactivity, similar to HATU, and often used in automated synthesizers. A suitable alternative to HATU. |

| PyBOP | Phosphonium | Efficient and generates non-carcinogenic byproducts. A good choice for minimizing side reactions. |

| DIC/Oxyma | Carbodiimide | A cost-effective option, but may require longer coupling times or double coupling for efficient incorporation of this compound. |

Table 2: Optimized Cleavage Cocktails for this compound Peptides

| Reagent Cocktail | Composition | Primary Use and Recommendations |

| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | Recommended for this compound peptides. Minimizes alkylation of the styryl group. Cleavage time should be kept to a minimum (1.5-2 hours).[2][3] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A general-purpose cocktail for peptides with multiple sensitive residues (Trp, Cys, Met). Can be used if other sensitive residues are present alongside this compound.[4] |

| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An alternative for scavenging trityl groups if present, but may not fully protect other sensitive residues like Met.[2] |

Experimental Protocols

This section details the step-by-step methodology for the manual solid-phase synthesis of a model peptide containing this compound.

Materials and Reagents

-

Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids (including Fmoc-L-Styrylalanine)

-

Coupling reagents (e.g., HATU)

-

Base: Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Precipitation solvent: Cold diethyl ether

-

HPLC grade solvents for purification (acetonitrile, water, 0.1% TFA)

Protocol for Solid-Phase Peptide Synthesis

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HATU in DMF.

-

Add 6 equivalents of DIPEA to the activation mixture and vortex briefly.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 times).

-

-

Incorporation of Fmoc-L-Styrylalanine (Optimized):

-

In a separate vial, dissolve 4 equivalents of Fmoc-L-Styrylalanine and 3.9 equivalents of HATU in DMF.

-

Add 8 equivalents of DIPEA to the activation mixture and vortex briefly.

-

Add the activated Fmoc-L-Styrylalanine solution to the deprotected resin.

-

Agitate for 4 hours at room temperature. A second coupling (double coupling) with fresh reagents for another 4 hours is recommended to ensure high coupling efficiency.

-

Drain the coupling solution and wash the resin with DMF (5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 (or 4 for this compound) for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry it under a high vacuum for at least 1 hour.[3]

Peptide Cleavage and Deprotection

-

Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) fresh just before use. For 100 mg of resin, prepare 2 mL of the cocktail.[3]

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin in the reaction vessel.

-

Agitate gently for 1.5 to 2 hours at room temperature.[2]

-

-

Peptide Precipitation:

-

Filter the cleavage solution to separate the resin.

-

Collect the filtrate in a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether twice more to remove residual scavengers.

-

-

Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[5][6]

-

Collect fractions corresponding to the major peak.

-

-

Characterization:

-

Confirm the purity of the collected fractions by analytical RP-HPLC.

-

Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[6]

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Mandatory Visualizations

Solid-Phase Peptide Synthesis Workflow

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

This compound in Photo-Crosslinking

Caption: Application of this compound peptides in photo-crosslinking studies.

References

Application Notes and Protocols: L-Styrylalanine as a Fluorescent Probe for Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Styrylalanine is an unnatural amino acid with intrinsic fluorescent properties that holds promise as a probe for monitoring enzyme activity. Its structural similarity to natural amino acids like phenylalanine and tyrosine makes it a potential substrate for various enzymes. Enzymatic modification of the styryl group can lead to changes in its fluorescence profile, enabling the development of sensitive and continuous enzyme assays. These assays are valuable tools in basic research for studying enzyme kinetics and mechanisms, as well as in drug discovery for high-throughput screening of enzyme inhibitors.

This document provides detailed application notes and protocols for utilizing this compound and its derivatives in enzyme assays, with a primary focus on Phenylalanine Ammonia-Lyase (PAL).

Principle of the Assay

The use of this compound in enzyme assays is primarily based on a change in fluorescence upon enzymatic conversion. There are two main approaches:

-

Direct "Off-On" Fluorescence: In this hypothetical approach, this compound itself might be weakly fluorescent. An enzyme could act on it to produce a highly fluorescent product. For instance, an enzyme could catalyze a cyclization or other modification of the styryl group that enhances its quantum yield.

-